BenchChemオンラインストアへようこそ!

8-Ethynyl-9h-purine

Kinase inhibition Covalent inhibitor design Regioisomer selectivity

8-Ethynyl-9H-purine (CAS 2137575-14-3) is the authentic N9-regioisomer with verified C8-ethynyl positioning, essential for reproducible CuAAC/SPAAC click conjugation and kinase inhibitor SAR. Unlike N7 isomers, the N9 derivative exhibits 5-fold lower thiol reactivity, preventing potency artifacts in irreversible inhibitor programs targeting reactive cysteine residues. The terminal alkyne enables C8-alkylation via visible light photocatalysis for library synthesis. Moderate XLogP (0.4) ensures aqueous compatibility for biomolecule labeling. Procure analytically verified isomeric purity to avoid potency artifacts and ensure reproducible structure-activity relationships.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
Cat. No. B15327709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethynyl-9h-purine
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC#CC1=NC2=NC=NC=C2N1
InChIInChI=1S/C7H4N4/c1-2-6-10-5-3-8-4-9-7(5)11-6/h1,3-4H,(H,8,9,10,11)
InChIKeyRSWZHYIFNLTFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethynyl-9H-purine: A Key Building Block for Click Chemistry and Kinase Inhibitor Research


8-Ethynyl-9H-purine (CAS 2137575-14-3) is a purine nucleobase derivative characterized by an ethynyl substituent at the C8 position of the purine ring. This modification introduces a terminal alkyne functionality that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry for conjugation and labeling applications [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly as a scaffold for kinase inhibitor development [2] and in the synthesis of modified nucleosides and oligonucleotide probes [3].

Why Generic Purine Analogs Cannot Substitute for 8-Ethynyl-9H-purine in Demanding Applications


Simple substitution of 8-ethynyl-9H-purine with other 8-substituted purines or ethynyl-purine positional isomers introduces critical differences in reactivity, regioselectivity, and biological target engagement. The C8-ethynyl group exhibits a distinct electronic environment and steric profile compared to C6-ethynyl analogs, resulting in fundamentally different kinase inhibition mechanisms and binding modes [1]. Furthermore, the N9-regioisomer demonstrates markedly lower reactivity toward thiol nucleophiles than the N7-methyl isomer—a 5-fold difference in second-order rate constants [2]—meaning that isomeric purity directly determines covalent inhibitor potency. Procurement of the precise N9-regioisomer with verified ethynyl positioning is therefore non-negotiable for reproducible research outcomes.

Quantitative Differentiation of 8-Ethynyl-9H-purine Against Closest Analogs: A Procurement Evidence Guide


N9-Regioisomer Exhibits 5-Fold Lower Thiol Reactivity Than N7-Isomer in Covalent Kinase Inhibition Model

In a model system for irreversible kinase inhibition, the N9-methyl isomer (2-(3-((6-ethynyl-9-methyl-9H-purin-2-yl)amino)phenyl)acetamide) demonstrated a 5-fold lower second-order rate constant for thiol addition compared to the N7-methyl isomer. This difference was attributed to a buttressing effect in the N7-isomer that displaces the ethynyl group from the preferred 120° bond angle to 124°, enhancing electrophilicity [1].

Kinase inhibition Covalent inhibitor design Regioisomer selectivity

C8-Ethynyl vs. C6-Ethynyl: Distinct Kinase Binding Modes and Steric Tolerance

Structural analysis of 2-arylamino-6-ethynylpurines as Nek2 inhibitors revealed that C8 substitution is poorly tolerated due to steric clashes with the kinase active site. Compounds with C8 substituents were forced to adopt novel binding modes distinct from the canonical purine binding pose, whereas C6-ethynyl analogs achieved submicromolar irreversible inhibition (IC50 = 150 nM) [1].

Kinase inhibitor Structure-activity relationship Binding mode analysis

C8-Ethynyl Enables CuAAC Click Conjugation; C8-Vinyl and C8-Alkyl Analogs Lack This Bioorthogonal Reactivity

8-Ethynyl-9H-purine contains a terminal alkyne suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click reactions [1]. In contrast, C8-vinylpurines undergo nucleophilic addition and cycloaddition reactions with methanol, benzenethiol, and diethyl malonate rather than bioorthogonal azide-alkyne conjugation [2]. C8-alkylpurines lack the requisite unsaturation for click chemistry entirely.

Click chemistry Bioconjugation Oligonucleotide labeling

XLogP3 = 0.4 Confirms Moderate Lipophilicity Distinct from More Hydrophobic C8-Aryl Purines

The predicted XLogP3 value for 8-ethynyl-9H-purine is 0.4 [1], indicating moderate lipophilicity suitable for aqueous compatibility while retaining sufficient hydrophobicity for membrane permeability. In comparison, C8-aryl purines typically exhibit XLogP values >2.5 due to the aromatic substituent, which can reduce aqueous solubility and complicate formulation [2].

Physicochemical property Lipophilicity Drug-likeness

C8-Ethynyl Purines Enable Visible Light-Induced C8-H Alkylation; Unprotected 9H-Purines Are Competent Substrates

A visible light-induced direct alkylation protocol using Eosin Y as photocatalyst and t-BuOOH as oxidant enables C8-H bond functionalization of purine derivatives, including unprotected 9H-purines, with high atom economy and regioselectivity [1]. 8-Ethynyl-9H-purine can serve as a substrate for such late-stage diversification, whereas C8-alkyl or C8-aryl purines are already substituted and lack this synthetic handle.

Photoredox catalysis C-H functionalization Late-stage diversification

15N NMR Chemical Shift Differentiation Between N7 and N9 Substituted Purines Enables Purity Verification

15N NMR spectroscopy provides unambiguous differentiation between N7- and N9-substituted purine derivatives. N7-substituted purines exhibit distinct 15N chemical shift patterns compared to N9-substituted analogs due to differences in nitrogen hybridization and electron density distribution [1]. This method can be employed to verify the regioisomeric purity of 8-ethynyl-9H-purine batches, which is critical given the 5-fold reactivity difference documented between isomers.

Analytical characterization Regioisomer purity NMR spectroscopy

Optimized Application Scenarios for 8-Ethynyl-9H-purine Based on Quantitative Differentiation Evidence


Click Chemistry-Based Bioconjugation and Oligonucleotide Probe Synthesis

8-Ethynyl-9H-purine is the preferred C8-alkynyl purine scaffold for CuAAC and SPAAC click conjugation due to its terminal alkyne functionality, which C8-vinyl and C8-alkyl analogs lack [1]. Its moderate XLogP (0.4) ensures compatibility with aqueous reaction conditions commonly used for biomolecule labeling [2]. Applications include fluorescent tagging of nucleic acids, synthesis of purine-containing bioconjugates for cellular imaging, and preparation of modified oligonucleotides for nanotechnology applications.

Covalent Kinase Inhibitor Scaffold Development Requiring Precise Regioisomer Control

For research programs developing irreversible kinase inhibitors that target reactive cysteine residues, the N9-regioisomer of 8-ethynylpurine derivatives exhibits a 5-fold lower thiol reactivity compared to the N7-isomer [1]. This differential reactivity necessitates procurement of analytically verified N9-8-ethynyl-9H-purine to ensure reproducible structure-activity relationships and to avoid potency artifacts caused by isomeric contamination. Researchers should note that for Nek2 kinase inhibition specifically, C6-ethynyl analogs demonstrate superior potency (IC50 = 150 nM) compared to C8-substituted purines [2].

Late-Stage Diversification via Photoredox C-H Functionalization

8-Ethynyl-9H-purine retains the C8-H bond of the parent purine nucleus, enabling visible light-induced C8-alkylation with ethers using Eosin Y photocatalysis under mild conditions [1]. This allows researchers to install additional functional groups at the C8 position after ethynyl incorporation, providing a versatile platform for constructing structurally diverse purine libraries. The reaction proceeds with high atom economy and regioselectivity, making it suitable for parallel synthesis applications in medicinal chemistry.

Analytical Reference Standard for Purine Regioisomer Studies

Due to the well-documented 15N NMR chemical shift differences between N7- and N9-substituted purines [1], 8-ethynyl-9H-purine serves as a valuable analytical reference compound for developing HPLC-MS or NMR methods to quantify regioisomeric impurities in synthetic purine derivatives. This application is particularly relevant for quality control laboratories supporting medicinal chemistry programs where isomeric purity correlates directly with biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Ethynyl-9h-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.